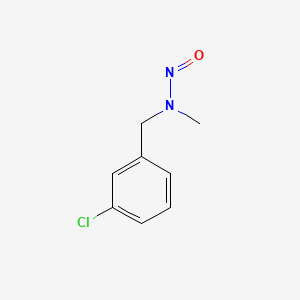
Diphenoxyphosphorylhydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diphenoxyphosphorylhydrazine is an organic compound with the molecular formula C12H13N2O3P. It is known for its applications in various fields of chemistry and industry due to its unique chemical properties. This compound is characterized by the presence of a phosphoryl group bonded to a hydrazine moiety, which imparts distinct reactivity and functionality.
准备方法
Synthetic Routes and Reaction Conditions
Diphenoxyphosphorylhydrazine can be synthesized through several methods. One common synthetic route involves the reaction of diphenylphosphoryl chloride with hydrazine hydrate under controlled conditions. The reaction typically proceeds as follows:
Reaction Setup: The reaction is carried out in an inert atmosphere, usually under nitrogen or argon gas, to prevent oxidation.
Reagents: Diphenylphosphoryl chloride and hydrazine hydrate are used as the primary reagents.
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used.
Reaction Conditions: The reaction mixture is stirred at a low temperature (0-5°C) to control the exothermic nature of the reaction. After the initial addition, the temperature is gradually raised to room temperature and maintained for several hours.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure control to ensure high yield and purity. Continuous monitoring and automation are employed to optimize reaction conditions and minimize by-products.
化学反应分析
Types of Reactions
Diphenoxyphosphorylhydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or phosphates.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can replace the hydrazine moiety with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include phosphoryl derivatives, hydrazine derivatives, and substituted phosphates, depending on the reaction conditions and reagents used.
科学研究应用
Diphenoxyphosphorylhydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: It is employed in the study of enzyme inhibition and as a probe for biochemical pathways involving phosphoryl transfer.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: It is used in the production of specialty chemicals, agrochemicals, and as an intermediate in the synthesis of various organic compounds.
作用机制
The mechanism of action of diphenoxyphosphorylhydrazine involves its interaction with molecular targets through its phosphoryl and hydrazine groups. These interactions can inhibit enzyme activity by binding to active sites or altering enzyme conformation. The compound can also participate in phosphoryl transfer reactions, affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
Diphenylphosphoryl azide: Similar in structure but contains an azide group instead of a hydrazine moiety.
Diphenylphosphoryl chloride: Contains a chloride group and is used as a precursor in the synthesis of diphenoxyphosphorylhydrazine.
Phenylphosphonic dichloride: Another phosphoryl compound with different reactivity and applications.
Uniqueness
This compound is unique due to its combination of phosphoryl and hydrazine functionalities, which impart distinct reactivity and versatility in chemical synthesis and research applications. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound in scientific research.
属性
CAS 编号 |
33862-44-1 |
|---|---|
分子式 |
C12H13N2O3P |
分子量 |
264.22 g/mol |
IUPAC 名称 |
diphenoxyphosphorylhydrazine |
InChI |
InChI=1S/C12H13N2O3P/c13-14-18(15,16-11-7-3-1-4-8-11)17-12-9-5-2-6-10-12/h1-10H,13H2,(H,14,15) |
InChI 键 |
OTRWTWZSLKFJGX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OP(=O)(NN)OC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[(E)-(4-chlorophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12008970.png)
![2-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B12008972.png)
![1,2,3,4,4a,5,7,8,9,10-Decahydro-6h-pyrido[1,2-a]quinolin-6-one](/img/structure/B12008973.png)

![(2-{(E)-[({4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}acetyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B12008988.png)
![2,5-Di(3-pyridinyl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B12009001.png)

![N-(4-chlorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12009024.png)
![N-methyl-2-[methyl(phenyl)sulfamoyl]-N-phenylacetamide](/img/structure/B12009031.png)


![2-[(3Z)-3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12009051.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12009057.png)
